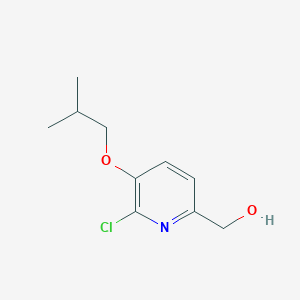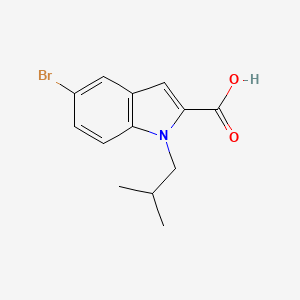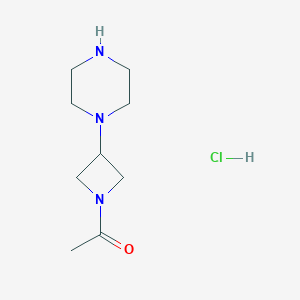
1-(3-(哌嗪-1-基)氮杂环丁-1-基)乙酮盐酸盐
描述
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride, commonly referred to as PEPE-HCl, is an organic compound and a derivative of piperazine. It is a white crystalline solid which is soluble in water and ethanol. PEPE-HCl is a versatile compound that is used in a variety of scientific research applications.
科学研究应用
抗菌和抗真菌应用
- 含唑的哌嗪衍生物:含唑的哌嗪衍生物,包括与 1-(3-(哌嗪-1-基)氮杂环丁-1-基)乙酮盐酸盐相关的衍生物,在体外表现出显着的抗菌和抗真菌活性,显示出作为广谱抗菌剂的潜力 (Gan, Fang, & Zhou, 2010)。
抗精神病潜力
- 芳基哌嗪-乙酮衍生物:某些与该化合物密切相关的衍生物显示出显着的抗多巴胺能和抗血清素能活性,表明在抗精神病治疗中具有潜在用途 (Bhosale et al., 2014)。
抗癌活性
- 带有哌嗪酰胺部分的三嗪衍生物:结构与 1-(3-(哌嗪-1-基)氮杂环丁-1-基)乙酮盐酸盐相似的带有哌嗪酰胺部分的 1,2,4-三嗪衍生物显示出有希望的抗癌活性,特别是对乳腺癌细胞 (Yurttaş et al., 2014)。
化学合成和转化
- 功能化哌嗪的合成:源自 1-(3-(哌嗪-1-基)氮杂环丁-1-基)乙酮盐酸盐等化合物的环状哌嗪和 1,4-二氮杂环戊烷并环的 β-内酰胺已被合成并转化为功能化的哌嗪,突出了它们在化学合成中的作用 (Dekeukeleire et al., 2012)。
镇痛和抗炎活性
- 苯并恶唑啉酮取代的哌嗪衍生物:苯并恶唑啉酮和哌嗪的衍生物表现出显着的镇痛和抗炎活性,表明在疼痛管理和炎症控制中具有潜在的治疗应用 (Palaska et al., 1993)。
作用机制
Target of Action
It is known that piperazine derivatives, which are structurally similar, have a wide range of biological activities and can act as dopamine and serotonin antagonists .
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function .
Result of Action
Similar compounds have been found to exhibit antibacterial activity .
生化分析
Biochemical Properties
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it can bind to specific proteins, influencing their function and activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex and modulate the biochemical activity of the target proteins .
Cellular Effects
The effects of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity or altering their substrate specificity. Additionally, it can interact with transcription factors, leading to changes in the expression of target genes. These molecular interactions are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride has been associated with changes in cellular metabolism and function, which are important considerations for its use in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical activities. Additionally, it can influence the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and therapeutic potential. Understanding the transport and distribution of this compound is crucial for optimizing its use in research and clinical applications .
Subcellular Localization
The subcellular localization of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can modulate its interactions with biomolecules and its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
1-(3-piperazin-1-ylazetidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;/h9-10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXVFNUOSIRGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)
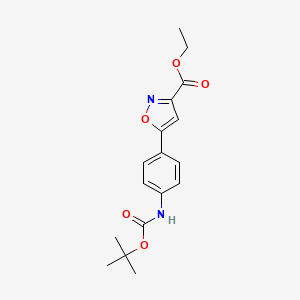

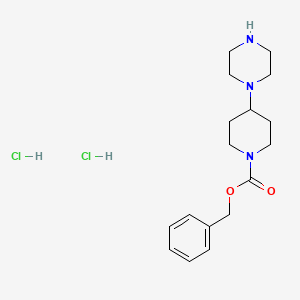

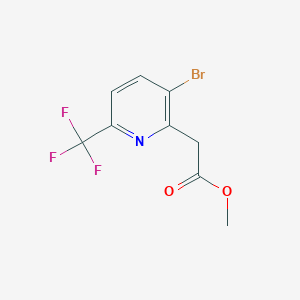




![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)
